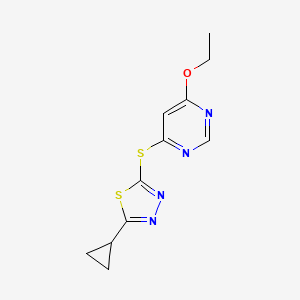![molecular formula C15H11BrFN3O2 B7662307 5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide](/img/structure/B7662307.png)
5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is known for its unique structure, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting certain enzymes and signaling pathways involved in inflammation, cell proliferation, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research of 5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide. One of the areas of interest is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis method of 5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide involves the reaction of 5-bromo-3-carboxylic acid furan-2-ylmethyl ester with 2-fluoro-1-(4-methyl-1H-pyrazol-5-yl)benzene-1,3-diamine in the presence of a coupling agent. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
Propiedades
IUPAC Name |
5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O2/c1-9-12(19-15(21)10-6-14(16)22-8-10)7-18-20(9)13-5-3-2-4-11(13)17/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJWEAWQZIHXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)NC(=O)C3=COC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(1-methylpyrazol-3-yl)ethanone](/img/structure/B7662240.png)
![3-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662248.png)
![[1-(3-Chlorophenyl)-5-methyltriazol-4-yl]-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone](/img/structure/B7662249.png)
![2-(3,5-dimethylpyrazol-1-yl)-1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7662254.png)
![3-cyclopropyl-5-[[4-(methoxymethyl)phenyl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7662258.png)
![2-[1-[5-cyano-2-(trifluoromethyl)phenyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7662271.png)
![3-(difluoromethoxy)-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7662276.png)
![2-ethoxy-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B7662288.png)

![2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662313.png)
![(2-cyclopropylcyclopropyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662321.png)
![Ethyl 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B7662327.png)
![2-Methyl-5-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662335.png)
![N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]-2-phenylethene-1-sulfonamide](/img/structure/B7662338.png)
